molecular formula C18H16N2O2S B2838211 Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone CAS No. 2034570-28-8

Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone

Cat. No.: B2838211
CAS No.: 2034570-28-8
M. Wt: 324.4
InChI Key: TVDIMWRLFCMFMW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone is a benzothiazole-based hybrid molecule comprising a methanone linker bridging a benzo[d]thiazole moiety and a 3-(phenoxymethyl)azetidine ring. This compound belongs to a class of multitarget-directed ligands (MTDLs) designed to address multifactorial diseases like Alzheimer’s by targeting receptors (e.g., histamine H3R) and enzymes (e.g., acetylcholinesterase, MAO-B) .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(phenoxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-18(17-19-15-8-4-5-9-16(15)23-17)20-10-13(11-20)12-22-14-6-2-1-3-7-14/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDIMWRLFCMFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be introduced through the reaction of an appropriate azetidinone precursor with a phenoxymethyl group. This step often involves nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the benzothiazole core with the azetidine derivative using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions to form the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function, while the azetidine moiety can interact with enzymes, inhibiting their activity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

The following analysis compares Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone to structurally related benzothiazole derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogs with Azetidine/Piperidine Rings
Compound Name Key Structural Features Synthesis Yield Melting Point (°C) Biological Activity (if reported) Reference
Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone Azetidine ring substituted with 4-methylbenzothiazole via ether linkage N/A N/A N/A
(4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4f) Piperazine rings linked via propoxy chain to benzothiazole 48.1% 114.6–114.9 N/A
Azepan-1-yl-(6-(3-(azepan-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4b) Azepane (7-membered ring) substituents linked via propoxy chain 57.5% N/A Ki = 0.012 µM (H3R antagonist)
Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (3d) Piperidine rings linked via propoxy chain 52.4% 90.1–90.6 N/A

Key Observations :

  • Substituent Impact: The 3-(phenoxymethyl)azetidine group in the target compound introduces a phenoxy moiety, which may enhance lipophilicity and receptor binding compared to smaller substituents (e.g., methyl or ethyl groups in ).
  • Synthesis Complexity: Propoxy-linked derivatives (e.g., 3d, 4b) exhibit moderate yields (48–57%), suggesting that the phenoxymethyl substitution in the target compound might require optimized coupling conditions to improve yield .
Analogs with Carboxamide/Oxadiazole Linkages
Compound Name Key Structural Features Synthesis Yield Melting Point (°C) Biological Activity Reference
Benzo[d]thiazol-2-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanone oxime (48) Oxadiazole ring linked to benzothiazole 49% N/A Anti-tubercular activity (IC50 not reported)
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) Carboxamide linker with cycloheptyl substituents 33% N/A N/A

Key Observations :

  • Linker Flexibility: Methanone-linked compounds (e.g., target compound) may exhibit different electronic properties compared to carboxamide or oxadiazole-linked derivatives, influencing binding kinetics .
  • Bioactivity : Oxadiazole-containing analogs (e.g., compound 48) show promise against Mycobacterium tuberculosis, highlighting the benzothiazole scaffold’s versatility across disease targets .
Chlorophenyl-Substituted Analogs
Compound Name Key Structural Features Synthesis Yield Melting Point (°C) Reference
Benzothiazol-2-yl-(3-chlorophenyl)methanone Chlorophenyl substituent on benzothiazole 76% 96–97
Benzothiazol-2-yl-(4-chlorophenyl)methanone 4-Chlorophenyl substituent 65% N/A

Key Observations :

  • Synthetic Accessibility : Higher yields (65–76%) for chlorophenyl derivatives suggest that electron-deficient aryl groups may facilitate coupling reactions .

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